

# Application Notes and Protocols for AMG 193 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of AMG 193, a first-in-class, orally bioavailable, and potent MTA-cooperative PRMT5 inhibitor, in mouse models of MTAP-deleted cancers. Detailed protocols for in vivo studies are provided to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of AMG 193.

#### Introduction

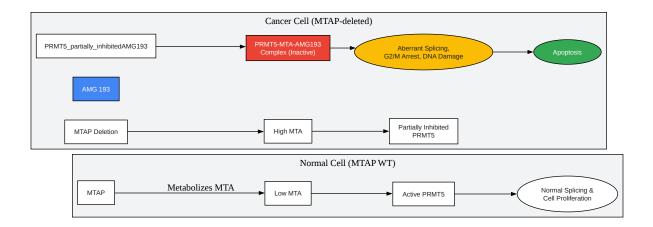
AMG 193 is a clinical-stage targeted therapy designed to exploit the synthetic lethal relationship between the loss of the methylthioadenosine phosphorylase (MTAP) gene and the inhibition of protein arginine methyltransferase 5 (PRMT5).[1][2] MTAP gene deletion occurs in approximately 10-15% of all human cancers.[3] The loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), which in turn partially inhibits PRMT5.[3][4] AMG 193 is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells while sparing normal tissues where MTA levels are low.[1][5] Preclinical studies in various mouse models have demonstrated robust anti-tumor activity of AMG 193 at well-tolerated doses.[6][7]

### **Mechanism of Action and Signaling Pathway**

In normal cells, MTAP metabolizes MTA, keeping its intracellular concentration low. However, in cancer cells with MTAP deletion, MTA accumulates. This elevated MTA level creates a unique



therapeutic window. AMG 193 forms a stable ternary complex with PRMT5 and MTA, effectively inhibiting the methyltransferase activity of PRMT5.[5] The inhibition of PRMT5 in MTAP-deleted cells leads to a cascade of downstream effects, including aberrant mRNA splicing, cell cycle arrest at the G2/M phase, DNA damage, and ultimately, apoptosis.[1][6]



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Diagram 1: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.

## **Quantitative Data Summary Pharmacokinetics in Mice**

AMG 193 exhibits favorable pharmacokinetic properties in mice, including good oral bioavailability.[5][8]



Parameter	Value	Reference
Dose	5 mg/kg (oral)	[5]
Clearance	0.061 L/h/kg	[5]
Half-life (t½)	1.6 hours	[5]
Bioavailability (F)	77%	[5]
Plasma Protein Unbound Fraction	0.071	[5]

### In Vivo Efficacy in Xenograft Mouse Models

AMG 193 has demonstrated significant tumor growth inhibition (TGI) across a range of cell linederived xenograft (CDX) and patient-derived xenograft (PDX) models of MTAP-deleted cancers.[3][4][6][9]

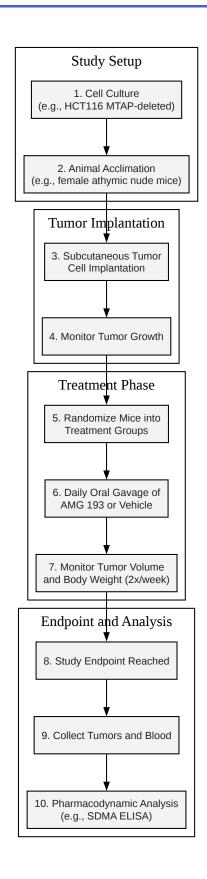
Tumor Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
BxPC-3 (CDX)	Pancreatic	100 mg/kg QD (oral)	96%	[3][4][9]
U-87 MG (CDX)	Glioblastoma	100 mg/kg QD (oral)	88%	[3][4][9]
HCT116 (MTAP- deleted CDX)	Colorectal	Various doses (oral)	Dose-dependent	[6]

Note: QD = once daily.

# Experimental Protocols In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor activity of AMG 193 in a subcutaneous xenograft mouse model.





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Diagram 2: General experimental workflow for an in vivo efficacy study.



- 1. Materials and Reagents:
- AMG 193
- Vehicle (e.g., appropriate buffer or suspension formulation)
- MTAP-deleted human cancer cell line (e.g., HCT116, BxPC-3)
- Cell culture medium and supplements
- Matrigel (or similar extracellular matrix)
- Female athymic nude mice (6-8 weeks old)
- Sterile syringes and gavage needles
- Calipers for tumor measurement
- Anesthesia
- 2. Cell Culture and Implantation:
- Culture MTAP-deleted cancer cells according to standard protocols.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serumfree medium and Matrigel at a concentration of 5-10 x 10<sup>6</sup> cells per 100 μL.
- Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- 3. Tumor Growth and Group Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a mean volume of 100-200 mm<sup>3</sup>, randomize mice into treatment and control groups (n=8-10 mice per group).
- 4. Dosing and Administration:



- Prepare AMG 193 in the appropriate vehicle at the desired concentrations.
- Administer AMG 193 or vehicle control to the respective groups via oral gavage once daily (QD).[6][8]
- A typical dose range for efficacy studies is 25-100 mg/kg.[6]
- 5. Monitoring and Endpoints:
- Measure tumor volumes and body weights twice weekly.[6]
- Monitor the general health and behavior of the animals daily.
- The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm<sup>3</sup>) or after a fixed duration of treatment (e.g., 21-28 days).
- Calculate the percentage of tumor growth inhibition (%TGI) relative to the vehicle control group.
- 6. Pharmacodynamic (PD) Analysis:
- At the end of the study, or in a separate satellite group of animals, collect tumor tissue and plasma samples at specified time points after the final dose.
- Analyze tumor lysates for levels of symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity, using an ELISA or Western blot to confirm target engagement.[6][7] A significant reduction in SDMA levels in the AMG 193-treated groups compared to the vehicle group indicates on-target activity.[5]

### **Safety and Tolerability in Mouse Models**

Preclinical studies have shown that AMG 193 is well-tolerated in mice at doses that result in robust anti-tumor activity.[6][8] Importantly, no significant effects on body weight or on normal hematopoietic lineages (e.g., white blood cells, red blood cells, platelets) have been observed. [6] This favorable safety profile is consistent with the MTA-cooperative mechanism of action, which spares PRMT5 activity in normal, MTAP-proficient tissues.[1]



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